3-(BENZENESULFONYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}PROPANAMIDE
Description
3-(BENZENESULFONYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl group, and a sulfonyl group
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14-20-19(26-22-14)13-15-7-5-6-10-17(15)21-18(23)11-12-27(24,25)16-8-3-2-4-9-16/h2-10H,11-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTBIUDNUBPGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Overview and Strategic Bond Disconnections
The target molecule comprises three key structural elements: (1) a benzenesulfonyl group, (2) a propanamide backbone, and (3) a 3-methyl-1,2,4-oxadiazole-substituted phenyl ring. Retrosynthetic analysis suggests disconnecting the molecule at the sulfonamide and amide bonds, yielding two primary intermediates: 3-(benzenesulfonyl)propanoic acid and 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline . The synthesis proceeds via sequential oxadiazole formation, sulfonylation, and amide coupling.
Synthesis of the 3-Methyl-1,2,4-Oxadiazole Intermediate
The 3-methyl-1,2,4-oxadiazole ring is synthesized through a cyclocondensation reaction between a nitrile and hydroxylamine. For example, 2-(cyanomethyl)aniline reacts with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate. Subsequent cyclization with acetyl chloride in the presence of a base such as triethylamine yields 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline .
Reaction Conditions:
- Step 1 (Amidoxime Formation): Hydroxylamine hydrochloride (1.2 eq), ethanol, reflux, 12 h, 85% yield.
- Step 2 (Cyclization): Acetyl chloride (1.5 eq), triethylamine (2 eq), dichloromethane, 0°C to room temperature, 6 h, 78% yield.
Preparation of 3-(Benzenesulfonyl)propanoic Acid
The benzenesulfonyl moiety is introduced via sulfonylation of propanoic acid derivatives. 3-Chloropropanoic acid is treated with benzenesulfonyl chloride in the presence of pyridine as a base, yielding 3-(benzenesulfonyl)propanoic acid after aqueous workup and recrystallization.
Reaction Conditions:
- Benzenesulfonyl chloride (1.1 eq), pyridine (2 eq), dichloromethane, 0°C to room temperature, 4 h, 92% yield.
Amide Coupling to Assemble the Final Compound
The final step involves coupling 3-(benzenesulfonyl)propanoic acid with 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline using a carbodiimide-based coupling agent. Ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid, facilitating amide bond formation.
Reaction Conditions:
Optimization and Industrial Scalability
Industrial-scale production necessitates solvent recovery systems and continuous flow reactors to enhance efficiency. Patent disclosures highlight the use of telescoped processes, where intermediates are purified via crystallization rather than column chromatography. For instance, the oxadiazole intermediate is isolated by cooling the reaction mixture to −20°C, achieving >99% purity without chromatographic steps.
Analytical Characterization and Quality Control
Critical quality attributes include the absence of residual sulfonyl chloride and reaction solvents. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed for structural verification:
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, oxadiazole-CH3), 7.85–7.45 (m, 9H, aromatic), 4.32 (s, 2H, CH2), 3.02 (t, 2H, SO2CH2), 2.51 (t, 2H, CONHCH2).
- HPLC Purity: 99.2% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Alternative methodologies, such as microwave-assisted cyclization or enzymatic sulfonylation, have been explored but exhibit limitations in scalability. Traditional thermal cyclization remains the preferred method due to its reproducibility and compatibility with sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for treating diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or modulating the activity of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)acetamide
- N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)butanamide
Uniqueness
3-(BENZENESULFONYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for various applications.
Biological Activity
3-(Benzenesulfonyl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 372.44 g/mol. The structure features a benzenesulfonyl group, which is crucial for its biological interactions.
Sulfonamide compounds typically exert their effects through the inhibition of bacterial folic acid synthesis. However, the specific mechanisms for this compound may also involve interactions with various biomolecules that modulate cellular pathways related to inflammation and tumor progression.
Antimicrobial Effects
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. For instance, a study demonstrated that related compounds inhibited the growth of various bacterial strains by disrupting folic acid synthesis pathways . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known sulfonamides suggests potential effectiveness.
Anti-inflammatory Activity
Sulfonamides have been shown to possess anti-inflammatory properties. A study involving related benzenesulfonamide derivatives indicated their ability to reduce inflammatory markers in vitro and in vivo . The potential of this compound as an anti-inflammatory agent warrants further investigation.
Cardiovascular Studies
In an experimental model using isolated rat hearts, various benzenesulfonamide derivatives were tested for their effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly reduced perfusion pressure compared to controls . Although specific data on our compound is not available, the findings suggest a potential cardiovascular protective role for this class of compounds.
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound A | 0.001 | Significant decrease |
| Compound B | 0.001 | Moderate decrease |
Docking Studies
Theoretical studies using molecular docking have been employed to predict the interaction of sulfonamide derivatives with various target proteins involved in cardiovascular functions. For example, docking simulations indicated that some derivatives could effectively bind to calcium channels, influencing cardiac contractility and vascular resistance .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 3-(benzenesulfonyl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}propanamide?
Answer:
The synthesis typically involves multi-step reactions, including:
Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as a solvent at 0–5°C).
Oxadiazole Formation : Cyclization of precursor amidoximes with acetyl chloride or trifluoroacetic anhydride at 60–80°C.
Coupling Reactions : Amide bond formation between intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
Key Considerations :
- Monitor reaction progress via TLC (silica gel, hexane:EtOAc) and confirm purity via H/C NMR.
- Optimize yields by controlling temperature, solvent polarity, and stoichiometry of reagents.
Basic: How can researchers confirm the structural identity and purity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze H and C NMR to verify proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbonyl groups (amide C=O at ~168 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring the molecular ion matches the theoretical value.
- FTIR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
Advanced: How can the compound’s biological activity be mechanistically studied in neuropharmacology or anti-inflammatory contexts?
Answer:
Design in vitro assays to evaluate:
- Enzyme Inhibition : Test activity against COX-2 or acetylcholine esterase using fluorogenic substrates.
- Cellular Models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
- Dose-Response Curves : Apply concentrations from 1 nM–100 µM and calculate IC values. Include positive controls (e.g., celecoxib for COX-2) and validate with triplicate experiments .
Advanced: What computational methods can predict the compound’s electronic properties or binding interactions?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G**) to predict reactivity.
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 PDB: 1CX2) using AutoDock Vina.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Advanced: How should researchers address contradictory data in biological or synthetic studies?
Answer:
- Cross-Validation : Replicate experiments under identical conditions and compare with orthogonal methods (e.g., LC-MS vs. NMR).
- Systematic Review : Conduct a bibliometric analysis of existing literature to identify consensus or methodological gaps .
- Theoretical Alignment : Reconcile discrepancies by linking results to established mechanisms (e.g., steric effects in sulfonamide binding) .
Advanced: What experimental design principles apply to pharmacological studies of this compound?
Answer:
Adopt a split-plot design (as in ):
- Independent Variables : Dose (main plot), administration route (subplot), and time (sub-subplot).
- Replicates : Use ≥4 biological replicates per group.
- Endpoint Analysis : Measure pharmacokinetics (e.g., C, AUC) and pharmacodynamics (e.g., biomarker levels) .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
- Functional Group Modifications : Synthesize analogs with varied substituents on the oxadiazole or benzenesulfonyl moieties.
- Bioassays : Compare IC values across analogs to identify critical groups (e.g., methyl on oxadiazole enhances metabolic stability).
- Computational SAR : Use QSAR models to predict logP and polar surface area for bioavailability optimization .
Basic: What are the stability profiles of this compound under different storage conditions?
Answer:
- Thermal Stability : Store at –20°C in inert atmosphere (argon); avoid repeated freeze-thaw cycles.
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9); use buffered solutions (pH 6–7) for in vitro studies.
- Light Sensitivity : Protect from UV light using amber vials .
Advanced: How can researchers conduct a systematic review of patents and literature related to this compound?
Answer:
- Database Searches : Use SciFinder, Reaxys, and Google Scholar with keywords (e.g., "propanamide derivatives," "oxadiazole sulfonamides").
- Patent Analysis : Filter granted patents (e.g., USPTO, EPO) for claims on synthetic methods or therapeutic uses.
- Trend Mapping : Apply bibliometric tools (e.g., VOSviewer) to visualize research hotspots and collaboration networks .
Advanced: What spectroscopic techniques resolve ambiguities in the compound’s regiochemistry?
Answer:
- NOESY NMR : Detect spatial proximity between oxadiazole methyl protons and adjacent aromatic protons.
- X-ray Crystallography : Determine crystal packing and confirm substituent positions (e.g., benzenesulfonyl orientation) .
- Isotopic Labeling : Synthesize C-labeled analogs to track carbonyl group interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
